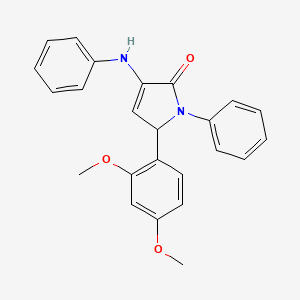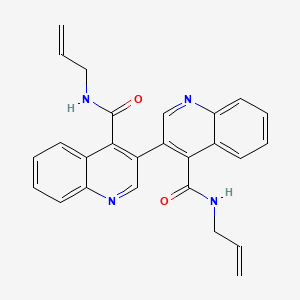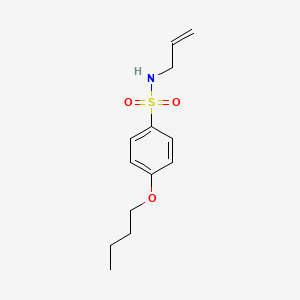![molecular formula C19H20N2O3 B5171067 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5171067.png)
4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives, which have shown promising results in various biomedical fields.
Aplicaciones Científicas De Investigación
4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications in various biomedical fields. Some of the most notable applications include its potential as an anti-tumor agent, anti-inflammatory agent, and anti-viral agent. In addition, this compound has also shown potential as an anti-diabetic agent and as a neuroprotective agent.
Mecanismo De Acción
The exact mechanism of action of 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects through various pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone can exert various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism. In addition, this compound has also been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its high purity and good yields. In addition, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone. One direction is to further investigate its potential as an anti-tumor agent, anti-inflammatory agent, and anti-viral agent. Another direction is to explore its potential as an anti-diabetic agent and neuroprotective agent. In addition, future research can focus on optimizing the synthesis method for this compound and investigating its potential toxicity in greater detail. Finally, studies can also explore the potential of this compound in combination therapy with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is a promising chemical compound with potential therapeutic applications in various biomedical fields. Its synthesis method is relatively simple and yields high purity, making it an attractive compound for lab experiments. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity. However, the current research suggests that this compound has great potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone can be achieved through various methods. One of the most commonly used methods is the reaction of 2-isopropylphenol with ethyl 2-chloroacetate, followed by cyclization with o-phenylenediamine. Another method involves the reaction of 2-isopropylphenol with chloroacetyl chloride, followed by cyclization with o-phenylenediamine. Both methods have been reported to yield high purity and good yields.
Propiedades
IUPAC Name |
4-[2-(2-propan-2-ylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(2)14-7-3-6-10-17(14)24-12-19(23)21-11-18(22)20-15-8-4-5-9-16(15)21/h3-10,13H,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGOSLOLZZBZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(propan-2-yl)phenoxy]acetyl}-3,4-dihydroquinoxalin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-pyrazol-1-yl)benzyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5170990.png)


![2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(6-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B5171006.png)



![2-{[3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5171033.png)




![N~1~-(2-chlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5171064.png)
![2-[(4-iodobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5171080.png)